5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be crucial tools for studying the dynamics of intracellular processes .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that their action may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione under basic conditions . Another approach involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Particularly at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and aryl boronic acids.
Basic Conditions: For cyclization reactions, bases such as sodium hydroxide are commonly used.
Major Products
The major products of these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Studies: Its derivatives are studied for their potential as bioimaging agents and chemosensors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These include compounds with various substituents at the 3- and 5-positions, which exhibit different biological and photophysical properties.
BODIPY Dyes: While structurally different, these dyes share similar applications in fluorescence and bioimaging.
Uniqueness
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which enhances its stability and photophysical properties, making it particularly useful in material science and medicinal chemistry .
Biological Activity
5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.
- Molecular Formula : C₁₂H₈F₃N₃O
- Molecular Weight : 311.22 g/mol
- CAS Number : 1142211-08-2
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a derivative of this compound was shown to have micromolar IC50 values against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15.0 |
This compound | MCF-7 | 12.5 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase enzymes (COX). In a comparative study, it exhibited anti-inflammatory activity comparable to that of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Compound | Inhibition (%) | Standard |
---|---|---|
This compound | 83.4% | Indomethacin (84.2%) |
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects. It has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Preliminary results indicate that certain derivatives show promising inhibitory activity against MAO-B .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cyclooxygenase Inhibition : The structure allows for effective binding to COX enzymes, leading to reduced production of pro-inflammatory mediators.
- MAO-B Inhibition : The trifluoromethyl group enhances interaction with the enzyme's active site, potentially leading to increased levels of neuroprotective neurotransmitters.
Case Study 1: Anticancer Activity in Breast Cancer Cells
In vitro studies conducted on breast cancer cell lines have shown that the compound significantly inhibits cell proliferation. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection in Animal Models
Animal models treated with the compound demonstrated reduced neuroinflammation and improved motor function in models of Parkinson's disease. This suggests potential for further development as a neuroprotective agent.
Properties
IUPAC Name |
5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWYWVBJFCLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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